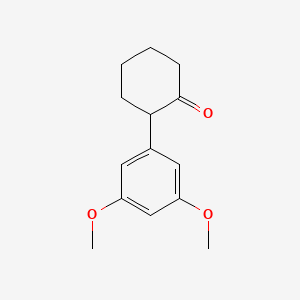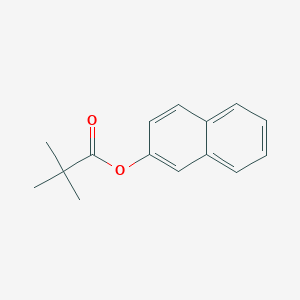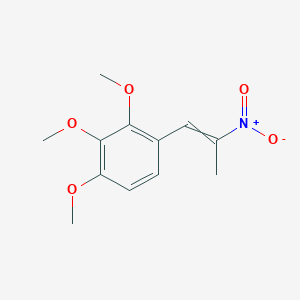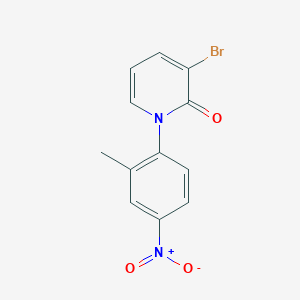
cyclooctylthiourea
Descripción general
Descripción
cyclooctylthiourea is an organosulfur compound with the molecular formula C₉H₁₈N₂S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Métodos De Preparación
cyclooctylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of cyclooctylamine with thiocyanate under controlled conditions. The reaction typically proceeds as follows:
Cyclooctylamine and Thiocyanate Reaction: Cyclooctylamine is reacted with ammonium thiocyanate in an aqueous medium. The reaction is carried out at a temperature of around 60-70°C for several hours.
Isolation and Purification: The resulting product is then isolated and purified through recrystallization or other suitable purification techniques.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
cyclooctylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thiocarbonyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
cyclooctylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic applications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclooctylthiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological system being studied.
Comparación Con Compuestos Similares
cyclooctylthiourea can be compared with other thiourea derivatives, such as:
1-Phenylthiourea: Known for its use in organic synthesis and as an enzyme inhibitor.
1-Benzylthiourea: Studied for its potential anticancer and antimicrobial properties.
1-Methylthiourea: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N2S |
|---|---|
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
cyclooctylthiourea |
InChI |
InChI=1S/C9H18N2S/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12) |
Clave InChI |
RWTUIVXJWXJSIK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NC(=S)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8706578.png)





![Piperidine, 1-[2-chloro-3-(oxiranylmethoxy)phenyl]-](/img/structure/B8706619.png)







